molecular formula C19H17ClN4O3 B10956532 N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide

Cat. No.: B10956532
M. Wt: 384.8 g/mol
InChI Key: YDEFRJCGWQTVPU-UHFFFAOYSA-N
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Description

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 3-chlorobenzyl group, a 3,5-dimethyl-1H-pyrazol-4-yl moiety, and a 3-nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of 3-chlorobenzyl chloride: This can be achieved by the chlorination of benzyl alcohol using reagents such as thionyl chloride or phosphorus trichloride.

    Synthesis of 3,5-dimethyl-1H-pyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The 3-chlorobenzyl chloride is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate to form the intermediate compound.

    Nitration: The intermediate compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group on the benzamide ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles under basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted nitrobenzamides with additional functional groups.

    Nucleophilic Substitution: Substituted benzyl derivatives with various nucleophiles.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals, such as insecticides and fungicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

    Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-(3-chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide: Similar in structure but with different functional groups, leading to distinct biological activities.

    1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea: Shares the chlorobenzyl group but differs in the core structure, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitrobenzamide

InChI

InChI=1S/C19H17ClN4O3/c1-12-18(21-19(25)15-6-4-8-17(10-15)24(26)27)13(2)23(22-12)11-14-5-3-7-16(20)9-14/h3-10H,11H2,1-2H3,(H,21,25)

InChI Key

YDEFRJCGWQTVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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